molecular formula C10H11F2N B13232157 3,3-Difluoro-1-phenylcyclobutan-1-amine

3,3-Difluoro-1-phenylcyclobutan-1-amine

Cat. No.: B13232157
M. Wt: 183.20 g/mol
InChI Key: OOEXLKOSNFZYTC-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-phenylcyclobutan-1-amine typically involves the reaction of a suitable cyclobutanone derivative with a fluorinating agent, followed by amination. One common method includes the use of difluorocarbene precursors to introduce the fluorine atoms into the cyclobutane ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.

Scientific Research Applications

3,3-Difluoro-1-phenylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-methylcyclobutan-1-amine
  • 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a phenyl group on the cyclobutane ring differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3,3-difluoro-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2

InChI Key

OOEXLKOSNFZYTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2)N

Origin of Product

United States

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